molecular formula C14H10N2O4S B3045929 3-Nitro-1-(phenylsulfonyl)-1H-indole CAS No. 116325-19-0

3-Nitro-1-(phenylsulfonyl)-1H-indole

Cat. No.: B3045929
CAS No.: 116325-19-0
M. Wt: 302.31 g/mol
InChI Key: ONSQTORIEJBGTB-UHFFFAOYSA-N
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Description

3-Nitro-1-(phenylsulfonyl)-1H-indole is a derivative of indole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a nitro group at the 3-position and a phenylsulfonyl group at the 1-position of the indole ring. The indole structure is a common motif in many natural products and pharmaceuticals, making derivatives like this compound of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1-(phenylsulfonyl)-1H-indole typically involves the nitration of 1-(phenylsulfonyl)indole. One common method is the treatment of 1-(phenylsulfonyl)indole with acetyl nitrate at low temperatures, which affords the corresponding 3-nitro derivative in good yields . The reaction conditions often require careful control of temperature and the use of appropriate solvents to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1-(phenylsulfonyl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Nitro-1-(phenylsulfonyl)-1H-indole is primarily influenced by the presence of the nitro and phenylsulfonyl groups. These groups can modulate the electronic properties of the indole ring, making it more reactive towards nucleophiles and electrophiles. The nitro group, being an electron-withdrawing group, increases the electrophilicity of the indole ring, facilitating nucleophilic addition reactions . The phenylsulfonyl group can also participate in various interactions, further influencing the compound’s reactivity and stability .

Properties

IUPAC Name

1-(benzenesulfonyl)-3-nitroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S/c17-16(18)14-10-15(13-9-5-4-8-12(13)14)21(19,20)11-6-2-1-3-7-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSQTORIEJBGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454800
Record name 1H-Indole, 3-nitro-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116325-19-0
Record name 1H-Indole, 3-nitro-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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